molecular formula C10H17ClN2O2S B6249046 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride CAS No. 223253-89-2

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Cat. No. B6249046
CAS RN: 223253-89-2
M. Wt: 264.8
InChI Key:
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Description

“4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride” is also known as AEBSF . It is an irreversible serine protease inhibitor . AEBSF has been shown to inhibit trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . It inhibits by acylation of the active site of the enzyme . As an alternative to PMSF and DFP, AEBSF offers lower toxicity, improved solubility in water, and improved stability in aqueous solutions .


Synthesis Analysis

The synthesis of “4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride” involves the reaction of hexachlorocyclotriphosphazene with 4-(2-aminoethyl) morpholine, which is a primary amine, in the presence of Trimethylamine in THF . The molecular structure of the final compound was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies .


Molecular Structure Analysis

The molecular structure of “4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride” was confirmed by mass spectrometry, FT-IR, 31P, 1H, and 13C NMR spectroscopies . The molecular formula is C8H10FNO2S·HCl and the molecular weight is 239.69 g/mol .


Chemical Reactions Analysis

AEBSF is known to inhibit proteases like trypsin, chymotrypsin, plasmin, kallikrein, and thrombin by acylation of the active site of the enzyme . It has been used in cell culture in concentrations of up to 0.25mM .


Physical And Chemical Properties Analysis

AEBSF is water-soluble . It is stable in aqueous solutions and has improved solubility in water . Aqueous solutions are stable between pH 5-6; limited stability above pH 7.5 .

Safety and Hazards

AEBSF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised against food, drug, pesticide, or biocidal product use .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylethylenediamine to form 4-(2-dimethylaminoethyl)benzenesulfonyl chloride, which is then reacted with ammonia to form 4-(2-aminoethyl)benzenesulfonamide. The final step involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "N,N-dimethylethylenediamine", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is reacted with N,N-dimethylethylenediamine in the presence of a base such as triethylamine to form 4-(2-dimethylaminoethyl)benzenesulfonyl chloride.", "Step 2: 4-(2-dimethylaminoethyl)benzenesulfonyl chloride is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 4-(2-aminoethyl)benzenesulfonamide.", "Step 3: 4-(2-aminoethyl)benzenesulfonamide is then reacted with hydrochloric acid to form the hydrochloride salt of the compound, 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride." ] }

CAS RN

223253-89-2

Product Name

4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.8

Purity

95

Origin of Product

United States

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